
N-(3,5-dimethylphenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been extensively studied for its potential use in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ), which plays a vital role in a variety of physiological processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been widely used in scientific research to investigate the role of estrogen receptor beta in various physiological processes. It has been shown to have anti-inflammatory properties and to protect against oxidative stress. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been studied for its potential use in treating neurodegenerative diseases and cancer.
Mécanisme D'action
N-(3,5-dimethylphenyl)-2-propoxybenzamide selectively binds to estrogen receptor beta, which is expressed in a variety of tissues, including the brain, bone, and immune system. The binding of N-(3,5-dimethylphenyl)-2-propoxybenzamide to ERβ results in the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play a critical role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethylphenyl)-2-propoxybenzamide in lab experiments is its selectivity for estrogen receptor beta. This allows researchers to investigate the specific role of ERβ in various physiological processes. However, one limitation of using N-(3,5-dimethylphenyl)-2-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in scientific research. One area of interest is the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration in animal models, and further research is needed to investigate its potential use in humans. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, researchers are also investigating the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-2-propoxybenzamide involves the reaction of 3,5-dimethylphenylamine with 2-bromoethanol to form 3,5-dimethylphenyl-2-hydroxyethylamine. This intermediate is then reacted with 2-propoxybenzoyl chloride to form N-(3,5-dimethylphenyl)-2-propoxybenzamide. The purity of the final product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Nom du produit |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-9-21-17-8-6-5-7-16(17)18(20)19-15-11-13(2)10-14(3)12-15/h5-8,10-12H,4,9H2,1-3H3,(H,19,20) |
Clé InChI |
GIAIYDQPJXOLTR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



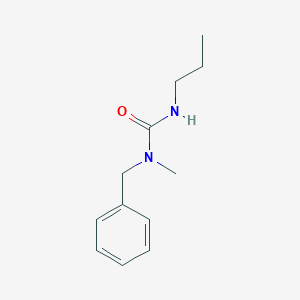

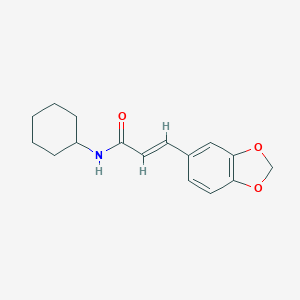
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
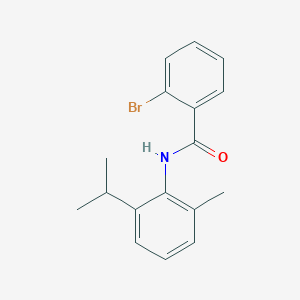
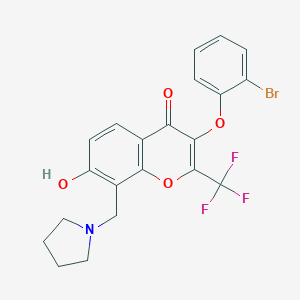



![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
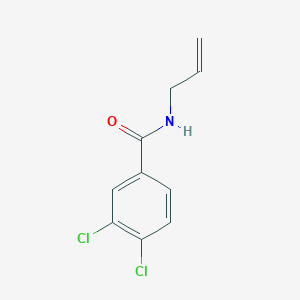
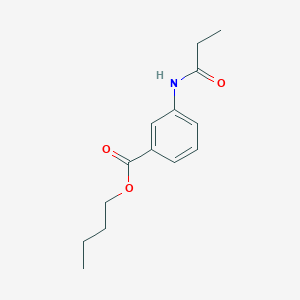
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)